molecular formula C6H7IN2 B1597283 5-Iodobenzene-1,3-diamine CAS No. 111938-17-1

5-Iodobenzene-1,3-diamine

Cat. No.: B1597283
CAS No.: 111938-17-1
M. Wt: 234.04 g/mol
InChI Key: JYDAWJKJURFTTH-UHFFFAOYSA-N
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Description

5-Iodobenzene-1,3-diamine is an organic compound with the molecular formula C6H7IN2 It consists of a benzene ring substituted with an iodine atom at the 5-position and amino groups at the 1- and 3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodobenzene-1,3-diamine typically involves the iodination of benzene-1,3-diamine. One common method is the diazotization of benzene-1,3-diamine followed by iodination. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Iodobenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Catalysts like palladium and copper, along with appropriate ligands and bases.

Major Products:

  • Substituted benzene derivatives.
  • Nitro or nitroso compounds.
  • Coupled products with extended conjugation or functionalization.

Scientific Research Applications

5-Iodobenzene-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Iodobenzene-1,3-diamine involves its interaction with molecular targets through its iodine and amino groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Iodobenzene: A simpler analogue with only an iodine substituent.

    Benzene-1,3-diamine: Lacks the iodine substituent but has similar amino groups.

    Iodosobenzene: Contains an iodine atom in a different oxidation state.

Uniqueness: 5-Iodobenzene-1,3-diamine is unique due to the presence of both iodine and amino groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

5-iodobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDAWJKJURFTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292064
Record name 1,3-Benzenediamine, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111938-17-1
Record name 1,3-Benzenediamine, 5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chart A, Step A-1. To a stirred solution of 3,5-dinitroiodobenzene (6.65 g, 22.6 mmol, starting material in CHART A) in ethanol (94 mL) is added stannous chloride (51.0 g, 226 mmol). The reaction mixture is heated at 70° C. for 1 hour. The reaction mixture is cooled and poured onto ice (300 cc) and the pH is adjusted to 8 with 10% aqueous sodium hydroxide. A thick white precipitate forms and the reaction mixture is filtered through a pad of celite. The filter cake is first washed with ethyl acetate and then stirred with ethyl acetate (300 mL) for 30 min. The celitc mixture is filtered again and filtrates are combined. The phases of the filtrates are separated and the aqueous phase is extracted with ethyl acetate (3×400 mL). The combined organics are dried (Na2SO4), filtered and concentrated. The organic residue is purified by flash chromatography using 50% ethyl acetate in hexane to afford 4.53 g of 5-iodo-1,3-phenylenediamine. (A-1, X is I) Mp=125°-127° C. (dec). IR (mull) 3429, 3312, 3206, 2954, 2925, 2868, 2854, 1632, 1607, 1569, 1472, 1462, 1459, 1198, 984, 810, 675 cm-1 ; 1H NMR (CDCl3)δ6.48 (d, 2 H, J=2 Hz), 5.98 (t, 1 H, J=2 Hz), 3.78 (s, 4 H); 13C NMR (CDCl3) δ148.1, 114.6, 101.0, 94.9; Mass Spec (70eV, EI) m/z 234 (parent), 206, 117, 107 (base), 80, 66, 53, 42; Exact Mass calculated for C6H7IN2 : 233.9656. Found: 233.9652. Analysis Calculated for C6H7IN2 : C, 30.79; H, 3.02; N, 11.97; I, 54.22; Found: C, 30.93; H, 2.97; N, 11.71; I, 54.26.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
94 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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